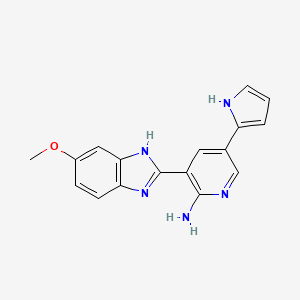![molecular formula C14H23N3O2 B13869599 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline is an organic compound with a complex structure that includes a methoxy group, a piperazine ring, and an aniline moiety
Métodos De Preparación
The synthesis of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline typically involves multiple steps. One common synthetic route starts with the reaction of 3-methoxyaniline with 2-chloroethanol to form 3-methoxy-4-(2-hydroxyethoxy)aniline. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: This compound has a similar structure but lacks the ethoxy group.
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound has a piperidine ring instead of a piperazine ring. These compounds share structural similarities but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H23N3O2 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C14H23N3O2/c1-16-5-7-17(8-6-16)9-10-19-13-4-3-12(15)11-14(13)18-2/h3-4,11H,5-10,15H2,1-2H3 |
Clave InChI |
QUICNJMNPNNIIX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)

![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)







![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)



